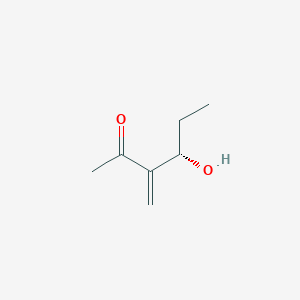

(4S)-4-Hydroxy-3-methylidenehexan-2-one

Description

Properties

CAS No. |

151061-58-4 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(4S)-4-hydroxy-3-methylidenehexan-2-one |

InChI |

InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m0/s1 |

InChI Key |

QJDSREBWOROHEM-ZETCQYMHSA-N |

SMILES |

CCC(C(=C)C(=O)C)O |

Isomeric SMILES |

CC[C@@H](C(=C)C(=O)C)O |

Canonical SMILES |

CCC(C(=C)C(=O)C)O |

Synonyms |

2-Hexanone, 4-hydroxy-3-methylene-, (S)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that (4S)-4-Hydroxy-3-methylidenehexan-2-one exhibits significant antioxidant activity. Antioxidants are vital in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress management .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . Further research is needed to establish its efficacy and mechanisms of action.

Organic Synthesis

Building Block for Synthesis

this compound serves as an important intermediate in organic synthesis. Its structure allows it to undergo various reactions such as aldol condensation and Michael addition, making it a versatile building block for synthesizing more complex molecules . This application is particularly relevant in the development of pharmaceuticals and fine chemicals.

Chiral Synthesis

The compound's chirality makes it a valuable substrate in asymmetric synthesis. It can be utilized to produce chiral intermediates necessary for the synthesis of enantiomerically pure drugs, which are crucial in pharmacology for enhancing therapeutic efficacy while reducing side effects .

Food Science

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is investigated as a potential flavoring agent in the food industry. Its use could enhance the sensory attributes of various food products without compromising safety . The compound's natural origin aligns with consumer preferences for clean-label products.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include cyclic hydroxy ketones and acyclic ketones with similar functional motifs. A notable example is trans-2-c-6-dimethyl-e-4-hydroxycyclohexanone (mp 66°C), a cyclic hydroxy ketone with methyl substituents at positions 2 and 6 in a trans configuration . Key comparisons are outlined below:

Research Implications and Gaps

- Structural Analysis : Further studies using SHELX programs (e.g., SHELXL for refinement) could elucidate the target compound’s crystallographic details, including bond lengths and angles .

- Stereochemical Impact : Comparative studies on the biological activity of (4S)- vs. (4R)-enantiomers would clarify the hydroxyl group’s stereochemical role.

- Synthetic Optimization : Exploring catalytic systems beyond Rh/Al₂O₃ (used for the cyclic analog) could improve yields for the acompound’s derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (4S)-4-Hydroxy-3-methylidenehexan-2-one, and how is stereochemical purity ensured?

- Methodological Answer :

- Asymmetric Synthesis : Utilize chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereoselectivity during ketone or alcohol functionalization steps. For example, Evans auxiliaries or Sharpless epoxidation-derived methods may be adapted .

- Chiral Resolution : Separate enantiomers via chiral chromatography (HPLC or GC) or crystallization with chiral resolving agents.

- Verification : Confirm enantiomeric excess (ee) using polarimetry, chiral shift reagents in -NMR, or chiral stationary-phase chromatography. Reference standards from databases like NIST or PubChem ensure accuracy .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify hydroxyl, methylidene, and ketone groups. Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity of substituents.

- IR Spectroscopy : Detect O-H (3200–3600 cm) and carbonyl (1700–1750 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula ([M+H] or [M-H]), while fragmentation patterns reveal structural motifs .

Q. How can reaction conditions be optimized to maximize yield in multi-step syntheses of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions.

- Temperature Control : Low temperatures (-78°C) stabilize intermediates in sensitive steps (e.g., Grignard additions).

- Catalysts : Use Lewis acids (e.g., BF) for ketone activation or enzyme-mediated steps for stereocontrol.

- Purification : Flash chromatography or recrystallization removes byproducts. Monitor via TLC or HPLC .

Advanced Research Questions

Q. What experimental frameworks are recommended to investigate enzyme interactions with this compound?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten studies under varied substrate concentrations to assess competitive/noncompetitive inhibition.

- Docking Simulations : Use software like AutoDock to model binding poses in enzyme active sites. Validate with site-directed mutagenesis.

- Metabolic Profiling : Incubate with liver microsomes or cell lysates, followed by LC-MS to identify phase I/II metabolites .

Q. How can contradictory data on methylidene group reactivity under varying pH be resolved?

- Methodological Answer :

- Controlled pH Studies : Systematically test reactivity in buffered solutions (pH 2–12) using UV-Vis or -NMR to track reaction progress.

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict pH-dependent pathways.

- Replication : Repeat experiments with larger sample sizes (n ≥ 3) and independent batches to rule out batch-specific variability .

Q. What integrative approaches combine computational and experimental data to predict metabolic pathways?

- Methodological Answer :

- In Silico Prediction : Tools like Meteor (Lhasa Limited) or GLORY predict metabolites via rule-based and machine-learning models.

- In Vitro Validation : Use hepatocyte cultures or cytochrome P450 assays to confirm predicted oxidative pathways (e.g., hydroxylation, epoxidation).

- Data Cross-Validation : Compare computational outputs with high-resolution MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.